molecular formula C6H7ClN2O4S B2466957 methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1707586-97-7

methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B2466957
CAS RN: 1707586-97-7
M. Wt: 238.64
InChI Key: IASQIELMJLXZKM-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)benzoate is a compound that has a molecular formula of C8H7ClO4S . It is an organic compound that contains a chlorosulfonyl group attached to a benzoate ester .


Synthesis Analysis

While specific synthesis methods for “methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate” are not available, chlorosulfonyl derivatives are generally synthesized from their corresponding compounds by treatment with chlorosulfonic acid .


Molecular Structure Analysis

The molecular structure of methyl 4-(chlorosulfonyl)benzoate, a similar compound, consists of a benzoate ester with a chlorosulfonyl group attached . The exact structure of “methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Chlorosulfonyl compounds are known to be reactive and can undergo various chemical reactions. For example, they can react with water and other nucleophilic reagents to form sulfonic acids and their amides .

Scientific Research Applications

  • Biotechnology and Enzyme Systems Research on a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida has been conducted. This system interacts with various substrates, including methyl 4-(chlorosulfonyl)-3-methoxybenzoate. It plays a role in biochemical processes and holds potential applications in biotechnology.
  • Metal-Organic Frameworks (MOFs)

    • Porphyrin-based MOFs have been designed, where the TCPP linkers and Zn2(COO)~4~ paddlewheel clusters construct sheets pillared with substituted 2,2’-dimethyl-4,4’-bipyridine. These MOFs exploit the steric hindrance of methyl groups to selectively bind to the paddlewheel sites .

properties

IUPAC Name

methyl 4-chlorosulfonyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-9-5(6(10)13-2)4(3-8-9)14(7,11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASQIELMJLXZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate

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